N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine
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Overview
Description
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityl group, which serve as protective groups during the synthesis process. These protective groups are crucial in preventing unwanted reactions at specific sites of the molecule, thereby ensuring the desired chemical transformations occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine typically involves the protection of the amino and carboxyl groups of L-asparagine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The trityl group is then added using trityl chloride under acidic conditions. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of protective groups. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and trityl groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; trifluoroacetic acid (TFA) for trityl removal.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include deprotected asparagine derivatives, peptide chains, and substituted asparagine compounds.
Scientific Research Applications
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, while the trityl group protects the side chain of asparagine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine
Uniqueness
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is unique due to its specific protective groups, which provide selective protection during peptide synthesis. This allows for the precise formation of peptide bonds and the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)/t34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAIJCJTJSTEDG-UMSFTDKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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